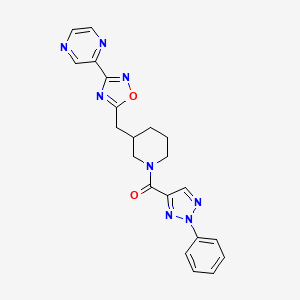

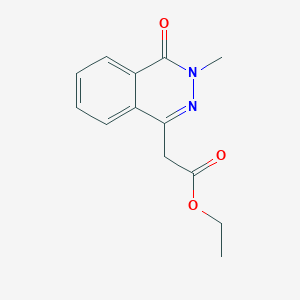

![molecular formula C20H25ClN2O2 B2488057 (1-(4-(3,4-dimethylphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)methanol hydrochloride CAS No. 1052076-49-9](/img/structure/B2488057.png)

(1-(4-(3,4-dimethylphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)methanol hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds similar to "(1-(4-(3,4-dimethylphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)methanol hydrochloride" often involves complex reactions, including acidolysis of dimeric non-phenolic β-O-4-type lignin model compounds, highlighting the significance of the γ-hydroxymethyl group presence and hydride transfer mechanisms (T. Yokoyama, 2015). Additionally, the synthesis may engage with dehydration reactions, particularly relevant to derivatives of methanol and related compounds (H. Bateni & C. Able, 2018).

Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms within the molecule, which is crucial for predicting the physical and chemical properties. For compounds like benzimidazoles and imidazoles, the structure-activity relationship has been extensively studied, indicating a strong correlation between molecular structures and biological activity (M. Boča, R. Jameson, & W. Linert, 2011).

Chemical Reactions and Properties

The chemical reactions and properties of such compounds can be quite diverse, including the ability to undergo various organic transformations. These properties are often dictated by the functional groups present in the molecule. For instance, the presence of the benzimidazole group may offer unique reactivity patterns, including participation in redox reactions, which can be exploited in the development of new drugs or materials (S. Saganuwan, 2020).

Physical Properties Analysis

The physical properties of this compound, such as melting point, solubility, and stability, are crucial for its handling and application in various domains. While specific data on "(1-(4-(3,4-dimethylphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)methanol hydrochloride" may not be directly available, understanding the physical properties of similar compounds can provide insights. The solubility in different solvents, thermal stability, and phase behavior under various conditions are important parameters (U. Domańska, M. Wlazło, & M. Karpińska, 2016).

Chemical Properties Analysis

The chemical properties, including reactivity towards acids, bases, and other reagents, are integral to understanding the compound's behavior in chemical processes. These properties are influenced by the molecule's structure, particularly the electronic environment of the functional groups. Studies on similar compounds have shown a range of chemical behaviors, from high reactivity in electrophilic substitution reactions to stability under reducing and oxidizing conditions (M. Govindaraju et al., 2012).

Scientific Research Applications

Mechanisms of Interaction and Degradation

One area of research related to compounds with similar structures or functional groups involves the study of mechanisms of interaction and degradation in environmental contexts. For example, studies on the degradation of ether compounds, like methyl tert-butyl ether (MTBE), shed light on the environmental fate of such chemicals, including their biodegradability under various redox conditions and the formation of intermediates like tert-butyl alcohol (TBA) (Schmidt et al., 2004). These insights are crucial for evaluating the environmental impact and degradation pathways of complex organic compounds, potentially including (1-(4-(3,4-dimethylphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)methanol hydrochloride.

Catalysis and Synthesis

Another significant area of research involves the catalytic properties and synthetic applications of compounds with related structures. For instance, heteropoly acids have been explored as catalysts in the synthesis of MTBE, highlighting the role of such compounds in facilitating chemical reactions, including those involving ethers and alcohols (Bielański et al., 2003). This line of research points to the potential use of (1-(4-(3,4-dimethylphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)methanol hydrochloride and similar compounds in catalysis and organic synthesis, leveraging their structural features for specific reaction mechanisms.

Environmental and Health Implications

Research on the environmental and health implications of related compounds, such as the occurrence, fate, and behavior of parabens and chlorophenols, provides critical insights into the safety, toxicity, and regulatory aspects of using complex organic chemicals (Haman et al., 2015); (Peng et al., 2016). Understanding the environmental persistence, bioaccumulation potential, and toxicological profiles of these compounds is essential for assessing the risks and benefits of (1-(4-(3,4-dimethylphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)methanol hydrochloride in scientific research and its broader applications.

properties

IUPAC Name |

[1-[4-(3,4-dimethylphenoxy)butyl]benzimidazol-2-yl]methanol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O2.ClH/c1-15-9-10-17(13-16(15)2)24-12-6-5-11-22-19-8-4-3-7-18(19)21-20(22)14-23;/h3-4,7-10,13,23H,5-6,11-12,14H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAORGXLCJVKHOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OCCCCN2C3=CC=CC=C3N=C2CO)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-(4-(3,4-dimethylphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)methanol hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2487982.png)

![2-{[2-(4-methoxyphenyl)-1H-1,3-benzimidazol-1-yl]oxy}propanoic acid](/img/structure/B2487985.png)

![1-(naphthalen-2-ylmethyl)-2-(phenoxymethyl)-1H-benzo[d]imidazole](/img/structure/B2487986.png)

![2-oxo-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2H-chromene-3-carboxamide](/img/structure/B2487988.png)

![N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2487992.png)

![1-(2,3-Dimethylphenyl)-5-[(4-fluorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2487993.png)

![N-[2-(3,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclohexanecarboxamide](/img/structure/B2487994.png)